N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate
Overview
Description
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, also known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPT is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have promising results in treating various psychiatric disorders, including depression and anxiety. In
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate involves its selective inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a key role in regulating mood and emotions, and its dysregulation has been linked to various psychiatric disorders. By inhibiting serotonin reuptake, N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate increases the availability of serotonin in the synaptic cleft, leading to an overall increase in serotonin signaling. This, in turn, leads to an improvement in mood and a reduction in anxiety and depression symptoms.
Biochemical and physiological effects:
Studies have shown that N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has a range of biochemical and physiological effects, including an increase in serotonin signaling, a reduction in anxiety and depression symptoms, and an improvement in cognitive function. N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has also been shown to have a beneficial effect on sleep patterns, with some studies suggesting that it may improve the quality of sleep in patients with sleep disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate for lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is a relatively complex molecule, which may make it difficult to synthesize and purify for some experiments.
Future Directions
There are several future directions for N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate research, including further exploration of its therapeutic potential in treating various psychiatric disorders, as well as its potential for use in other areas of medicine. Additionally, there is a need for more detailed studies on the mechanism of action of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, as well as its potential for off-target effects. Finally, there is a need for more efficient and cost-effective methods for synthesizing and purifying N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, which would enable more widespread use of the compound in experimental research.
Scientific Research Applications
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders, including depression and anxiety. Studies have shown that N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is a potent inhibitor of serotonin reuptake, which plays a crucial role in regulating mood and emotions. N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has also been shown to have anxiolytic and anti-depressant effects in animal models, making it a promising candidate for further clinical development.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2HF3O2/c1-22-18-8-3-2-7-17(18)20-15-9-12-21(13-10-15)14-16-6-4-5-11-19-16;3-2(4,5)1(6)7/h2-8,11,15,20H,9-10,12-14H2,1H3;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQGHDQTDMAFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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